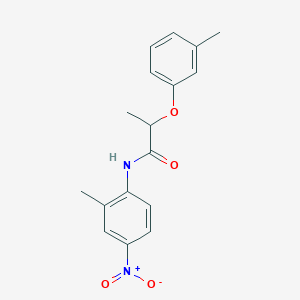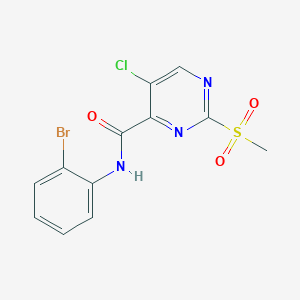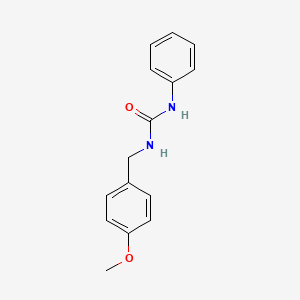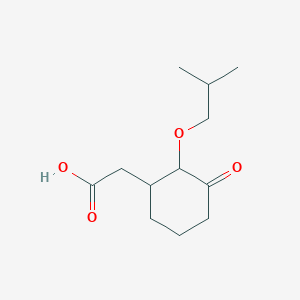
N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide, also known as MNPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. MNPA belongs to the class of compounds called amides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer and inflammation. N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects. In addition, N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications. However, N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide. One area of research is the development of more potent and selective N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide analogs that can target specific cancer types or inflammatory pathways. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide in vivo, which may provide important information for the development of N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide-based therapeutics. Finally, the potential use of N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide as a diagnostic tool for cancer and inflammation should also be explored.
Conclusion:
In conclusion, N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammation. The synthesis method of N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide is straightforward, and the compound has been extensively studied for its biochemical and physiological effects. Although N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has some limitations, its potential therapeutic benefits make it an attractive target for further research.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-4-6-15(9-11)23-13(3)17(20)18-16-8-7-14(19(21)22)10-12(16)2/h4-10,13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXUBFRHMSCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4238683.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)

![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)
![4-{[(2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238714.png)

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)


![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)
![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)